1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Overview
Description
1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.09939694 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS025141439, also known as “1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone” or “Z18740763”, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and is involved in various cellular processes such as metabolism and apoptosis .
Mode of Action
AKOS025141439 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS025141439 can protect against mitochondrial dysfunction
Biochemical Pathways
The inhibition of VDAC1 by AKOS025141439 affects various biochemical pathways. VDAC1 is involved in the regulation of metabolic and apoptotic pathways. By inhibiting VDAC1, AKOS025141439 can potentially alter these pathways, leading to changes in cellular metabolism and apoptosis
Result of Action
The molecular and cellular effects of AKOS025141439’s action are largely dependent on its interaction with VDAC1. By inhibiting VDAC1, AKOS025141439 can potentially protect against mitochondrial dysfunction . This could have various cellular effects, including alterations in cellular metabolism and apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of AKOS025141439. Factors such as temperature, pH, and the presence of other molecules can affect the interaction between AKOS025141439 and VDAC1, and thus influence the compound’s action Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also impact the efficacy and stability of AKOS025141439
Properties
IUPAC Name |
1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-6-13(14(20)8-22-15-16-9-17-18-15)11(2)19(10)7-12-4-3-5-21-12/h3-6,9H,7-8H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQXSHOBBPHFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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